
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is a chemical compound known for its unique structure and reactivity. It features a dimethylamino group, a methylene bridge, and difluoro substituents, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile typically involves the reaction of dimethylamine with a suitable precursor containing the difluoro and oxo groups. One common method involves the use of dimethylamine and a difluoroacetonitrile derivative under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is used as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities .
Biology
Its reactivity makes it a useful tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and as a precursor for bioactive molecules .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the difluoro groups can stabilize intermediates during reactions. These interactions facilitate various chemical transformations and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and exhibit similar reactivity.
Difluoroacetonitrile derivatives: Compounds with difluoro groups and nitrile functionalities show comparable chemical behavior.
Uniqueness
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C7H8F2N2O |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)-4,4-difluoro-3-oxobutanenitrile |
InChI |
InChI=1S/C7H8F2N2O/c1-11(2)4-5(3-10)6(12)7(8)9/h4,7H,1-2H3 |
Clé InChI |
BDHWMWVBRPIKJN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


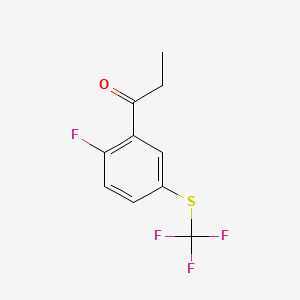

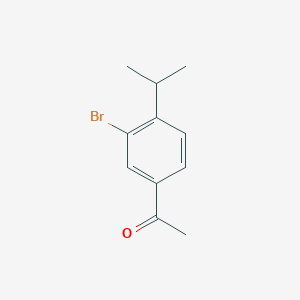


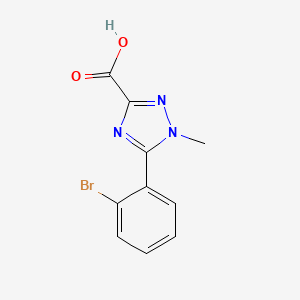
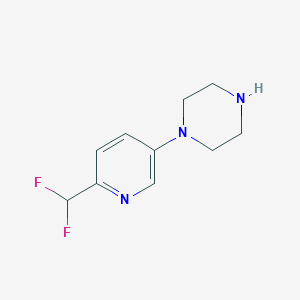
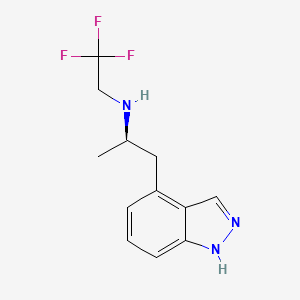
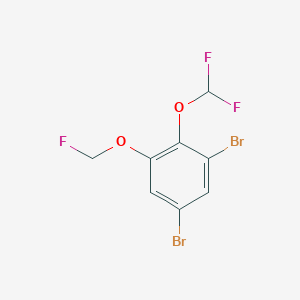
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
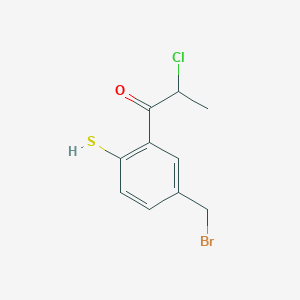
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
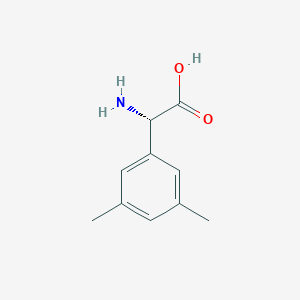
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
